

In-Depth Technical Guide to Thyropropic Acid

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Compound of Interest

Compound Name: Thyropropic acid

Cat. No.: B1211776

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Core Compound Details: Structural Formula and Identification

Thyropropic acid, also known as 3,3',5-triiodothyropropionic acid, is a synthetic analog of the thyroid hormone triiodothyronine (T3). Its chemical structure is characterized by a diphenyl ether core with three iodine substitutions and a propanoic acid side chain.

Structural Formula:

IUPAC Name: 3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid[1]

Synonyms: 3,3',5-Triiodothyropropionic acid, Triopron, TRIPROP[1]

CAS Number: 51-26-3[1]

Molecular Formula: C₁₅H₁₁I₃O₄[1][2][3]

Physicochemical Properties

A summary of the key physicochemical properties of **thyropropic acid** is presented in the table below, providing essential data for experimental design and formulation development.

Property	Value	Reference
Molecular Weight	635.96 g/mol	[1][2][3]
Melting Point	Not Available	[2]
Appearance	Off-white solid	[2]
Solubility	Soluble in Methanol (MeOH)	[2]
Storage Temperature	2-8°C	[2]
Purity (by HPLC)	98%	[2]

Bioactivity and Pharmacological Profile

Thyropropic acid exerts its biological effects primarily through interaction with thyroid hormone receptors (TRs), functioning as a thyroid hormone analog.

Binding Affinity and Potency

Thyropropic acid has been shown to bind to thyroid hormone receptors, though with a lower affinity compared to the endogenous hormone T3. This interaction is the basis for its thyromimetic activities. A key quantitative measure of its activity is the half-maximal effective concentration (EC50) for inducing the expression of α -myosin heavy chain (α -MHC) mRNA in cardiac cells.

Parameter	Value	Cell Type	Reference
EC50 (α -MHC mRNA induction)	$\sim 5 \times 10^{-7}$ M	Heart Cells	

Regulation of Gene Expression

As a thyroid hormone analog, **thyropropic acid** modulates the transcription of target genes. Studies in cardiomyocytes have revealed that the profile of genes regulated by **thyropropic acid** is nearly identical to that of T3. This indicates that it can effectively mimic the genomic actions of the natural hormone in this cell type.

Pharmacokinetics

Detailed pharmacokinetic parameters for **thyropropic acid** are not extensively documented in publicly available literature. However, general characteristics of thyroid hormone analogs suggest that its absorption, distribution, metabolism, and excretion are key determinants of its in vivo activity. The metabolism of **thyropropic acid** is expected to occur primarily in the liver, with excretion pathways involving both renal and biliary routes, similar to other thyroid hormone metabolites.[4][5] The uptake, distribution, and excretion of triiodothyropropionic acid are reported to be similar to those of thyroxine.[3]

Experimental Protocols

Synthesis of Thyropropic Acid

A common laboratory-scale synthesis of **thyropropic acid** involves the iodination of a di-iodinated precursor. The following is a generalized protocol based on established chemical principles.

Reaction: Iodination of 3,5-diiodothyropropionic acid.

Materials:

- 3,5-diiodothyropropionic acid
- Iodinating agent (e.g., Iodine monochloride or N-iodosuccinimide)
- Appropriate solvent (e.g., glacial acetic acid, methanol)
- Base (e.g., ammonia, sodium hydroxide) for workup
- Recrystallization solvent (e.g., ethanol)

Procedure:

- Dissolve 3,5-diiodothyropropionic acid in the chosen solvent in a reaction vessel equipped with a stirrer and maintained under an inert atmosphere.

- Slowly add the iodinating agent to the solution at a controlled temperature (typically room temperature or slightly below to manage exothermic reactions).
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution) to remove any excess iodine.
- Neutralize the reaction mixture with a base to precipitate the crude product.
- Collect the crude product by filtration and wash it with water.
- Purify the crude **thyropropic acid** by recrystallization from a suitable solvent, such as ethanol, to obtain the final product.

Purification:

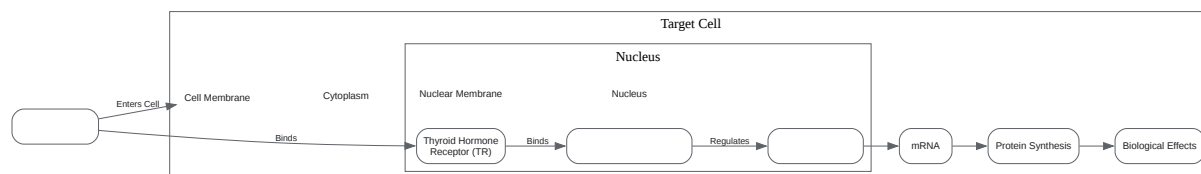
Purification of the final product is critical to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method. The purity of the final compound should be confirmed by techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).^[6]

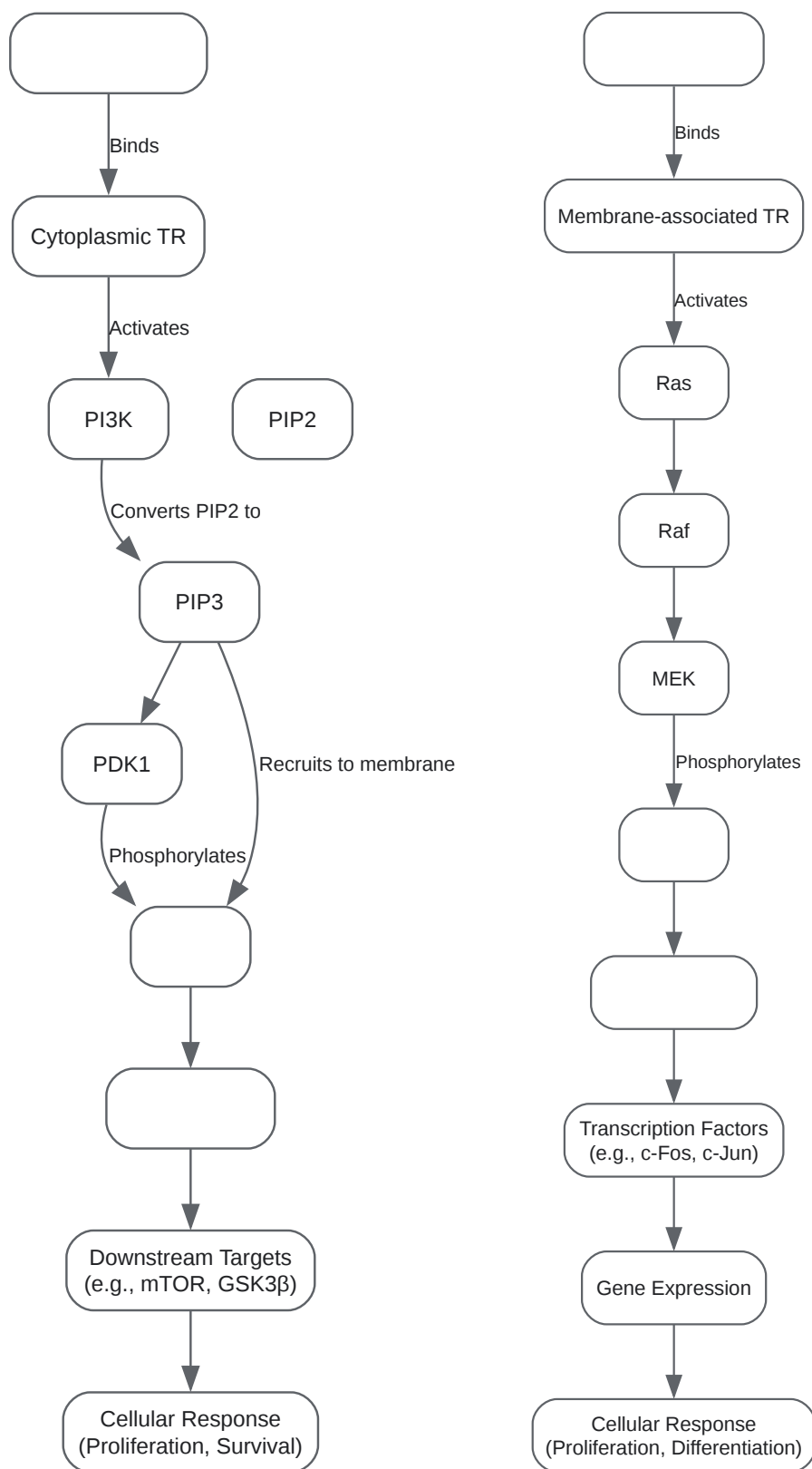
Signaling Pathways

Thyropropic acid, as a thyroid hormone analog, is anticipated to modulate intracellular signaling pathways similar to T3. The primary mechanism of action is through the genomic pathway, involving the regulation of gene expression. However, non-genomic actions involving the activation of kinase signaling cascades are also recognized for thyroid hormones and are likely relevant for **thyropropic acid**.

Genomic Signaling Pathway

The canonical pathway for thyroid hormone action involves the binding of the hormone to thyroid hormone receptors (TRs) in the nucleus. This ligand-receptor complex then binds to thyroid hormone response elements (TREs) on the DNA, leading to the recruitment of co-activator or co-repressor proteins, which in turn modulates the transcription of target genes.





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